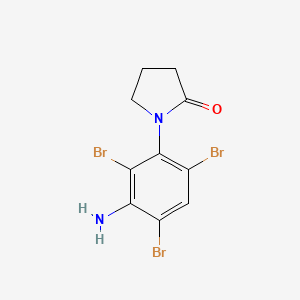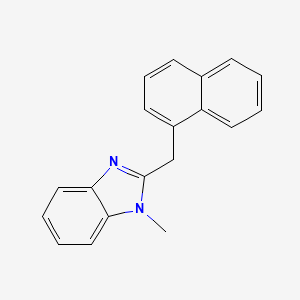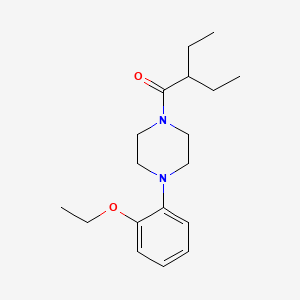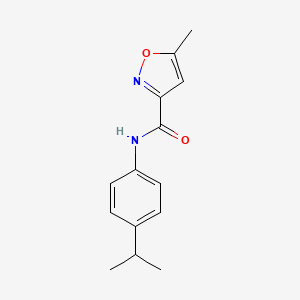
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde, also known as BRB-7EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has important biological activities.
作用機序
The mechanism of action of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. Moreover, it has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its low solubility and stability may limit its use in some applications, and further studies are needed to optimize its pharmacokinetic properties.
将来の方向性
There are several potential future directions for research on 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde. One area of interest is the development of new analogs with improved pharmacokinetic properties and higher potency against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying its anticancer and antimicrobial activities, which may provide new insights into the development of novel therapeutics. Additionally, the potential use of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde as a diagnostic tool for cancer detection is an area of interest that warrants further investigation.
合成法
The synthesis of 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde involves a multi-step process that starts with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 1-(4-bromobenzyl)-4-ethoxycarbonyl-1,2,3,6-tetrahydropyridine. This intermediate compound is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to yield 1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde.
科学的研究の応用
1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZKINRGZNODFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(N-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5847365.png)


![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B5847386.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)
![N-{2-(acetylamino)-4-[4-(acetylamino)phenoxy]phenyl}acetamide](/img/structure/B5847400.png)



![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)
